6-Fluoro-2,5-dimethylpyrimidin-4-amine
Description
6-Fluoro-2,5-dimethylpyrimidin-4-amine is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a fluorine atom at position 6, methyl groups at positions 2 and 5, and an amine group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as bioisosteres in drug design, particularly in kinase inhibitors and antiviral agents. The fluorine atom enhances metabolic stability and bioavailability by modulating electronic and steric properties, making this compound a valuable scaffold in pharmaceutical research .
Properties
CAS No. |
18260-68-9 |
|---|---|
Molecular Formula |
C6H8FN3 |
Molecular Weight |
141.149 |
IUPAC Name |
6-fluoro-2,5-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8FN3/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3,(H2,8,9,10) |
InChI Key |
MBZQYPUULBLLNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1F)C)N |
Synonyms |
Pyrimidine, 4-amino-6-fluoro-2,5-dimethyl- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The closest structural analog to 6-Fluoro-2,5-dimethylpyrimidin-4-amine is 6-Chloro-2,5-dimethylpyrimidin-4-amine (). Key differences arise from halogen substitution (F vs. Cl), which influence molecular weight, polarity, and reactivity.
Key Observations:
- Halogen Effects: Fluorine’s smaller atomic radius and higher electronegativity reduce molecular weight and increase electron-withdrawing effects compared to chlorine.
- Solubility : The chloro analog requires light-protected storage at 2–8°C, suggesting instability under ambient conditions . Fluorinated analogs may exhibit improved stability due to stronger C–F bonds.
- Structural Complexity: The dichloroanilino-phenyl derivative () demonstrates how bulkier substituents increase molecular weight and complexity, likely reducing solubility but enabling crystal lattice stabilization via π-π stacking and hydrogen bonding .
Reactivity and Functional Group Interactions
- Fluorine vs. Chlorine : Fluorine’s electronegativity polarizes the pyrimidine ring, increasing electrophilicity at position 4 (NH₂ group), which may enhance reactivity in nucleophilic substitutions compared to the chloro analog.
- Amine Group: The NH₂ group at position 4 in all three compounds serves as a hydrogen bond donor, critical for interactions in biological targets or crystal packing (e.g., ’s derivative forms intermolecular N–H···N bonds) .
Research Findings and Limitations
- Evidence Gaps : Direct data on this compound are absent in the provided sources; comparisons rely on extrapolation from analogs.
- Contradictions : The chloro analog’s light sensitivity contrasts with fluorine’s typical stability, suggesting divergent handling requirements .
- Future Directions : Comparative studies on halogen effects in pyrimidines, including solubility assays and crystallographic analyses, are needed to validate inferred properties.
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